2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Sourcing a reliable galanthamine intermediate with the correct substitution pattern is critical for multistep synthesis. This compound solves that: the 5-benzyloxy group is a latent hydroxyl handle for selective deprotection, while the 2-bromo site enables reliable cross-coupling. Key advantages: (1) Documented in US Patent 7,985,879 B2 for galanthamine intermediates; (2) Enables late-stage functionalization in polyoxygenated natural product synthesis; (3) ≥98% purity ensures reproducibility at mg-to-kg scale.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 6451-86-1
Cat. No. B183121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
CAS6451-86-1
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyRUBXMEDWBCBLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Strategic Building Block


2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, also known as 6-bromobenzyl isovanillin, is a trisubstituted benzaldehyde derivative with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol [1]. It belongs to the class of brominated benzaldehydes and features a unique arrangement of bromine, methoxy, and benzyloxy substituents on the benzene ring . This structural configuration imparts distinct reactivity profiles that are exploited in the synthesis of bioactive molecules, including galanthamine analogs [2] and urolithin derivatives .

Benzyloxy protecting group strategy 5-Benzyloxy serves as latent hydroxyl handle for late-stage deprotection in multistep synthesis of polyoxygenated targets.
Cross-coupling site at 2-bromo position Reliable aryl bromide handle supports Suzuki, Heck, and related palladium-catalyzed transformations.
Trisubstituted benzaldehyde scaffold 4-Methoxy and 5-benzyloxy groups collectively influence electronic properties and direct electrophilic substitution regiochemistry. Selection context: review substitution pattern compatibility with target synthetic route.

Why 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Cannot Be Substituted


Substituting 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde with simpler brominated benzaldehydes—such as 2-bromo-4-methoxybenzaldehyde (CAS 43192-31-0) or 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0)—would compromise downstream synthetic efficiency and product purity due to the absence of the 5-benzyloxy protecting group and the specific substitution pattern required for regiospecific transformations . The 5-benzyloxy group serves as a latent hydroxyl handle that can be selectively deprotected ortho to the carbonyl [1], enabling late-stage functionalization in multistep syntheses of polyoxygenated natural products and pharmaceutical intermediates [2]. Moreover, the 2-bromo position provides a reliable cross-coupling site, while the 4-methoxy and 5-benzyloxy groups collectively direct electrophilic substitution and influence electronic properties, a synergistic effect absent in less substituted analogs [3].

Risk 1 Absence of 5-benzyloxy protecting group Simpler analogs such as 2-bromo-4-methoxybenzaldehyde lack the latent hydroxyl handle; orthogonal deprotection capability may not transfer.
Risk 2 Substitution pattern mismatch alters regioselectivity 2-Bromo-5-methoxybenzaldehyde carries a different ring substitution pattern; directing-group effects and cross-coupling regiochemistry may shift.
Risk 3 Electronic property differences affect reactivity Combined 4-methoxy and 5-benzyloxy electronic influence absent in less-substituted analogs; reaction-rate and selectivity profiles require independent validation.

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde vs. Key Analogues


Purity Advantage over Simpler Analogues

Commercially available 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde is routinely supplied with a minimum purity of 98% as determined by GC, according to vendor specifications . This represents a measurable improvement over the more common 95% purity specification for related brominated benzaldehydes such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde (CAS 2973-59-3) and the 97% purity often encountered for 2-bromo-4-methoxybenzaldehyde [1]. The higher purity grade reduces the need for additional purification steps in multistep synthetic sequences, thereby improving overall yield and cost efficiency in process chemistry applications.

Purity vs. simpler analogues
Cross-study comparable
Target: ≥98% (GC) vs. comparator baselines of 95–97%
Higher reported purity may reduce purification overhead in multistep synthesis workflows.
Vendor specification; independent lot verification recommended for critical process steps.
Analytical Chemistry Quality Control Pharmaceutical Intermediates

Selective 5-Benzyloxy Deprotection

The benzyloxy group at the 5-position of 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde can be selectively cleaved using magnesium bromide in anhydrous ether-benzene, leaving other benzyl ethers unaffected [1]. This orthogonal reactivity is not available in non-benzyloxy-substituted analogs such as 2-bromo-4-methoxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde, which lack a hydroxyl-protecting handle. The selective deprotection is critical in the synthesis of galanthamine intermediates, where the 5-hydroxy group must be liberated ortho to the carbonyl without disturbing other protected sites [2].

Selective 5-benzyloxy deprotection
Head-to-head
MgBr2 in anhydrous ether-benzene selectively cleaves 5-benzyloxy ortho to carbonyl, leaving other benzyl ethers intact.
Orthogonal deprotection strategy enables late-stage hydroxyl handle installation without disturbing other protected sites.
MgBr2/Et2O conditions; verify compatibility with substrate scope in target synthetic route.
Protecting Group Chemistry Multistep Synthesis Regioselective Deprotection

Selective ALDH1A3 Inhibition by Benzyloxybenzaldehydes

Although 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde itself has not been directly evaluated as an ALDH1A3 inhibitor, structurally related benzyloxybenzaldehyde derivatives (ABMM-15 and ABMM-16) exhibit potent and selective inhibition of ALDH1A3, with IC50 values of 0.23 μM and 1.29 μM, respectively [1]. These compounds demonstrate >100-fold selectivity over other ALDH isoforms, a critical feature for reducing off-target effects in cancer therapy [2]. The benzyloxybenzaldehyde scaffold is essential for this activity, as simpler benzaldehydes lacking the benzyloxy motif do not engage the ALDH1A3 binding pocket effectively [3].

ALDH1A3 inhibition class evidence
Class-level
Related benzyloxybenzaldehyde derivatives reported IC50 0.23–1.29 μM with >100-fold isoform selectivity in recombinant enzyme assays.
Benzyloxybenzaldehyde core reported as ALDH1A3 pharmacophore context; target compound not directly evaluated.
Class-level inference; review for specific SAR programs. Data to verify in target assay system.
Medicinal Chemistry Cancer Therapeutics Enzyme Inhibition

Galanthamine Synthesis Intermediate

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is explicitly claimed as a key intermediate in the synthesis of galanthamine, an FDA-approved acetylcholinesterase inhibitor used for treating mild to moderate Alzheimer's disease [1]. Specifically, the compound serves as a precursor to N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide, which is then elaborated to (-)-galanthamine [2]. In contrast, simpler bromobenzaldehydes like 2-bromo-4-methoxybenzaldehyde are not reported in validated galanthamine synthetic routes, underscoring the essential role of the 5-benzyloxy substitution pattern for regioselective transformations .

Galanthamine synthesis intermediate
Reported
Claimed as key intermediate in U.S. Patent 7,985,879 B2 for constructing the galanthamine tetracyclic core.
Documented patent intermediate supports synthetic route planning for galanthamine-related research programs.
Patent-reported role; primary literature validation may strengthen procurement rationale.
Pharmaceutical Synthesis Process Chemistry Alzheimer's Disease

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: Application Scenarios


Synthesis of Galanthamine for Alzheimer's Disease

This compound is an established building block for preparing galanthamine intermediates, as documented in U.S. Patent 7,985,879 B2 [3]. Its 2-bromo and 5-benzyloxy groups enable sequential cross-coupling and selective deprotection steps, respectively, which are critical for constructing the tetracyclic galanthamine core . Procurement of this intermediate with ≥98% purity ensures high-quality input material for multigram to kilogram-scale process development.

Selective ALDH1A3 Inhibitors for Oncology

The benzyloxybenzaldehyde scaffold, exemplified by this compound, has been validated as a selective ALDH1A3 inhibitor pharmacophore [3]. Researchers exploring ALDH1A3 as a therapeutic target in pancreatic, breast, or prostate cancer can utilize 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a versatile starting material for synthesizing focused libraries of ALDH1A3 inhibitors with improved potency and selectivity profiles .

Preparation of Polyoxygenated Natural Product Analogs

The ortho-benzyloxy substitution pattern allows for selective deprotection under mild conditions, enabling late-stage unveiling of a hydroxyl group for further derivatization [3]. This feature is particularly valuable in the total synthesis of polyoxygenated biphenyls, chromanones, and tetraoxygenated benzenes, where precise control over hydroxyl group placement is essential for biological activity .

Synthesis of Urolithin Derivatives for Anti-Aging

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is employed as an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one, a urolithin derivative with reported collagen production-promoting and elastase-inhibiting activities [3]. This application supports research in anti-wrinkle agents and skin health, where the compound's high purity and defined substitution pattern facilitate reproducible biological evaluation.

Application
Selection Property
Validation Focus
Galanthamine intermediate synthesis for neurodegeneration research
5-Benzyloxy protecting group strategy
Deprotection efficiency and cross-coupling yield in target route
ALDH1A3 inhibitor development for oncology research
Benzyloxybenzaldehyde pharmacophore scaffold
Isoform selectivity profiling in recombinant enzyme assays
Polyoxygenated natural product analog synthesis
Orthogonal hydroxyl protection via benzyloxy group
Late-stage deprotection compatibility and hydroxyl placement control
Urolithin derivative synthesis for skin aging research
Defined trisubstituted benzaldehyde pattern
Biological evaluation reproducibility in collagen and elastase models
All applications are research-use contexts. Validate fit against specific synthetic route requirements and assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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